molecular formula C26H35F2NO7 B1668402 Cerebrocrast CAS No. 118790-71-9

Cerebrocrast

カタログ番号 B1668402
CAS番号: 118790-71-9
分子量: 511.6 g/mol
InChIキー: ASCWBYZMMHUZMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cerebrocrast, also known as IOS-11212, is a calcium channel antagonist potentially for the treatment of cerebral vasospasm and cognition disorder. As Cerebrocrast decreased glucose levels in normal and streptozotocin (STZ)-induced diabetic rats, it also promoted glucose uptake by the brain, intensified insulin action and formation de novo of insulin receptors. Cerebrocrast did not alter current kinetics in either investigated channel, and the inhibition of calcium current was partly reversible or irreversible. As Cerebrocrast inhibited L- and T-type calcium channels, it can prevent vasoconstriction of kidney arterioles and aldosterone secretion that have significant roles in the development of hypertension and diabetic nephropathy.

科学的研究の応用

Enhancing Cerebral Blood Flow and EEG Normalization

  • Effect in Brain Ischemia : Cerebrocrast, a 1,4-dihydropyridine derivative, has been shown to accelerate blood delivery to the brain and normalize the electroencephalogram (EEG) spectrum and total power during brain ischemia in rats. This effect helps in leveling manifestations of interhemispheric asymmetry in both the EEG and cerebral blood flow (Plotnikov, Vaizova, & Suslov, 2006).

Anti-Inflammatory Effects

  • Impact on Rat Paw Edema and THP-1 Cells : Cerebrocrast has demonstrated anti-inflammatory properties in a rat paw edema model and on human monocytic THP-1 cells. In the rat model, it prevented inflammation with maximal activity observed in the 0.1-0.25 mg/kg range. In vitro, it inhibited secretion of interleukin-1 beta, interleukin-6, and neurotoxic products by THP-1 cells, suggesting potential usefulness in treating inflammatory disorders and neurodegenerative diseases where microglial activation plays a key role (Klegeris et al., 2002).

Antiedematous Activity in Cerebral Ischemia

  • Effect on Brain Tissue Edema and Microvascularization : In Wistar rats, cerebrocrast limited the development of brain tissue edema and improved microvascular status by reducing nonfunctioning capillaries and increasing the number of larger diameter capillaries. This showcases its antioxidative effects in cerebral ischemia (Plotnikov, Vaizova, & Plotnikova, 1995).

Interaction with Calcium Channels

  • Blocking Calcium Currents : Cerebrocrast has been found to inhibit current flux through L-type (CaV1.2b) and T-type (CaV3.1) calcium channels. Its interaction with these channels differs from other dihydropyridines, indicating its unique neuroprotective and potential antidiabetic properties (Drı́geľová et al., 2009).

Effects on Erythrocyte Function

  • Improving Erythrocyte Deformability and Oxygen Affinity : Cerebrocrast prevented erythrocyte deformability disturbances during cerebral ischemia in rats. It also reduced erythrocyte aggregation, strengthened erythrocytic aggregates, and enhanced hemoglobin's affinity for oxygen, linked with increases in erythrocytic 2,3-diphosphoglycerate levels (Plotnikova, Firsov, & Saratikov, 1993).

Stroke-Protecting Agents in Ischemic Stroke Model

  • Protection Against Endothelin-1-Induced Ischemic Stroke : In a rat model, cerebrocrast normalized neurological disturbances induced by endothelin-1, improved muscle tone, reduced degenerated cortical cells, and diminished infarction size. This indicates its potential for designing novel stroke-protecting agents to prevent severe post-stroke neurological consequences (Rumaks et al., 2012).

特性

CAS番号

118790-71-9

製品名

Cerebrocrast

分子式

C26H35F2NO7

分子量

511.6 g/mol

IUPAC名

bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3

InChIキー

ASCWBYZMMHUZMQ-UHFFFAOYSA-N

SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C

正規SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C

外観

Solid powder

その他のCAS番号

118790-71-9

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2,6-dimethyl-3,5-bis(2'-propoxyethoxycarbonyl)-4-(2''-difluoromethoxyphenyl)-1,4-dihydropyridine
cerebrocrast
IOS 11212
IOS-1.1212

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cerebrocrast
Reactant of Route 2
Reactant of Route 2
Cerebrocrast
Reactant of Route 3
Reactant of Route 3
Cerebrocrast
Reactant of Route 4
Reactant of Route 4
Cerebrocrast
Reactant of Route 5
Reactant of Route 5
Cerebrocrast
Reactant of Route 6
Cerebrocrast

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。